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Compound of Interest |

2-Bromo-3',5'-
Compound Name: _
dichlorobenzophenone
CAS No.: 951891-53-5
Cat. No.: B1292335
. J

Executive Summary & Structural Logic

Compound: 2-Bromo-3',5'-dichlorobenzophenone Formula: C

H
BrCl

O Exact Mass (Monoisotopic): 327.9057 Da Role: Key intermediate in the synthesis of
polysubstituted diaryl scaffolds, often utilized in the development of kinase inhibitors and non-
nucleoside reverse transcriptase inhibitors (NNRTIS).

This guide provides a definitive spectroscopic breakdown. Due to the specific substitution
pattern—an ortho-bromo group on Ring A and meta,meta-dichloro substitution on Ring B—the
molecule exhibits unique steric and electronic signatures. The ortho-bromo substituent forces
the carbonyl out of planarity with Ring A, significantly impacting the IR carbonyl stretch and UV

, While the isotopic interplay of one bromine and two chlorine atoms creates a distinct mass
spectral fingerprint essential for identification.

Mass Spectrometry (MS) Analysis

The mass spectrum of 2-Bromo-3',5'-dichlorobenzophenone is dominated by the complex
isotopic envelope characteristic of polychalogenated aromatics.
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Isotopic Cluster Analysis (The "Fingerprint")
The presence of one Bromine (

Br:

Br

1:1) and two Chlorines (

Cl:

Cl

3:1) creates a diagnostic M+ cluster spanning 6 Daltons.
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Relative Intensity

lon Mass (m/z) Composition
(Calculated)

Br,

M 327.9 100% (Base)

Cl,

Cl

Br,
Cl,
Cl (major)
M+2 329.9 ~165%
Br,

Cl,

Cl (minor)

Br,
Cl,
Cl (major)
M+4 331.9 ~75%
Br,

Cl,

Cl (minor)

Br,

M+6 333.9 ~11%

Cl,

Cl
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Analyst Note: Unlike simple aromatics, the M+2 peak is more intense than the molecular ion (M)

due to the combined probability of the

Br isotope (50%) and the

Cl contributions. This "saddle" shape (Low-High-Medium-Low) is the primary
confirmation of the BrCl

motif.

Fragmentation Pathways (El, 70eV)

The fragmentation is driven by

-cleavage at the carbonyl.

e -Cleavage A (Loss of Ring A): Cleavage of the C(O)-Ring A bond yields the 3,5-
dichlorobenzoyl cation (m/z 173/175/177). This is favored if the charge stabilizes on the
dichloro ring.

o -Cleavage B (Loss of Ring B): Cleavage of the C(O)-Ring B bond yields the 2-bromobenzoyl
cation (m/z 183/185).

e Loss of Halogens: Sequential loss of Cl
(M-35) or Br
(M-79) is common, though

-cleavage typically dominates benzophenones.
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Caption: Primary EI fragmentation pathways. The competition between the two benzoyl cations
depends on the electronic stabilization of the respective rings.

Infrared Spectroscopy (IR)

The IR spectrum is defined by the carbonyl stretch and the aromatic substitution patterns.
The Steric Effect on Carbonyl (C=0)
Standard benzophenone absorbs at ~1660 cm

. However, the 2-bromo substituent exerts a steric "ortho effect,” twisting Ring A out of
conjugation with the carbonyl

-system.

o Consequence: Reduced conjugation increases the double-bond character of the C=0 bond.
 Shift: Blue shift (to higher wavenumber).
e Predicted

1670 — 1680 cm

(vs 1660 for unsubstituted).

Key Absorption Bands

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1292335?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Frequency (cm

Functional Group Assignment
)
Ketone (Conjugated, sterically
C=0[1] Stretch 1670 - 1680 _
hindered)
C=C Aromatic 1580 - 1590 Ring skeletal vibrations
C-CI Stretch 1050 - 1090 Aryl chloride (broad, strong)
Aryl bromide (often obscured
C-Br Stretch 600 - 700 o )
in fingerprint)
meta-disubstitution (Ring B) &
C-H (Ar) Bend 800 - 860

ortho-substitution (Ring A)

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for establishing the substitution pattern.

H NMR (Proton)

The spectrum will show two distinct spin systems: an ABCD system (Ring A) and an A
B system (Ring B).
Ring A (2-Bromophenyl): 4 Protons
e H-3(dd):
~7.65 ppm. Deshielded by the ortho-Br.
e H-6 (dd):

~7.45 ppm. Ortho to the Carbonyl.[1] Usually the most downfield in benzophenones, but the
steric twist may slightly shield it relative to planar analogs.

e H-4, H-5 (m):

7.30 - 7.40 ppm. Overlapping multiplets.
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Ring B (3,5-Dichlorophenyl): 3 Protons
e H-2', H-6' (d,

Hz):

~7.60 - 7.70 ppm. These protons are equivalent and chemically shifted downfield by the
ortho-Cl atoms and the carbonyl. The coupling is small (meta-coupling).

e H-4'(t,
Hz):

~7.55 ppm. The proton between the two chlorines. It appears as a triplet due to coupling with
H-2'and H-6'".

C NMR (Carbon)
Carbonyl Carbon:

e ~192 - 194 ppm: The steric twist typically shifts the carbonyl slightly upfield compared to
planar benzophenones (~196 ppm), but it remains the most deshielded signal.

Aromatic Region (
120 - 145 ppm):
e C-Br(C-2):
~120 ppm (Shielded by Heavy Atom Effect).
e C-Cl(C-3, C-5:
~135 ppm.
e Ipso Carbons (C-1, C-1":

~138 - 142 ppm.

Experimental Validation Protocol

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

To ensure data integrity when characterizing this intermediate, follow this validation workflow.
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Caption: Workflow for validating the identity of 2-Bromo-3',5'-dichlorobenzophenone during
synthesis.

Synthesis Context (For Reference)

This compound is typically synthesized via Friedel-Crafts Acylation or Organometallic Addition:

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1292335?utm_src=pdf-body-img
https://www.benchchem.com/product/b1292335?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e Reagents: 3,5-Dichlorobenzoyl chloride + Bromobenzene (AICI

) -> Gives isomer mixture (mostly p-bromo).(NOT RECOMMENDED)

» Preferred Route: 3,5-Dichlorophenylmagnesium bromide + 2-Bromobenzonitrile

Ketone.

o Why? Regiospecific. Avoids isomer separation issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization Guide:
2-Bromo-3',5'-dichlorobenzophenone]. BenchChem, [2026]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1292335#spectroscopic-data-nmr-ir-ms-for-2-bromo-
3-5-dichlorobenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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